6-[(Piperidin-4-yl)methyl]pyridin-2-aminedihydrochloride
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Overview
Description
6-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride is a compound that features a piperidine and pyridine moiety. Piperidine is a six-membered heterocyclic amine, while pyridine is a six-membered aromatic heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride typically involves the formation of the piperidine and pyridine rings, followed by their coupling. One common method is the Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biology: The compound can be used in biological assays to study receptor binding and enzyme inhibition.
Industry: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and pyridine moieties can bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Evodiamine: Another piperidine-based compound with anticancer and anti-inflammatory activities.
Matrine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Uniqueness
6-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H19Cl2N3 |
---|---|
Molecular Weight |
264.19 g/mol |
IUPAC Name |
6-(piperidin-4-ylmethyl)pyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H17N3.2ClH/c12-11-3-1-2-10(14-11)8-9-4-6-13-7-5-9;;/h1-3,9,13H,4-8H2,(H2,12,14);2*1H |
InChI Key |
UMWMBVOXNGDDMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=NC(=CC=C2)N.Cl.Cl |
Origin of Product |
United States |
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